Hexafluoroacétylacétonate de manganèse(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

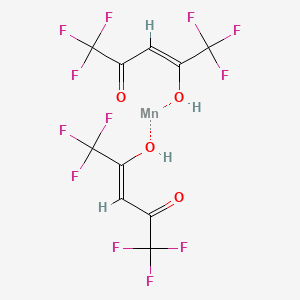

Manganese(II)hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4F12MnO4 and its molecular weight is 471.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality Manganese(II)hexafluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese(II)hexafluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organométallique

L'hexafluoroacétylacétonate de manganèse(II) sert de précurseur dans la synthèse de divers complexes organométalliques. Sa capacité à former des chélates stables avec des ligands organiques est utilisée dans la préparation de composés pour la catalyse et la recherche en science des matériaux {svg_1}.

Imagerie par résonance magnétique (IRM) - Agents de contraste

Les propriétés paramagnétiques des ions manganèse(II) font de ce composé un candidat potentiel pour le développement d'agents de contraste dans les IRM. Il peut améliorer la qualité de l'imagerie en modifiant les temps de relaxation des protons de l'eau à proximité de l'ion {svg_2}.

Catalyse

En catalyse, l'hexafluoroacétylacétonate de manganèse(II) est étudié pour ses propriétés oxydantes. Il peut agir comme catalyseur dans des réactions chimiques telles que l'oxydation des alcènes, offrant potentiellement une alternative plus écologique aux catalyseurs traditionnels {svg_3}.

Conversion d'énergie solaire

Ce composé a trouvé des applications dans les processus de conversion d'énergie solaire. Ses propriétés organométalliques lui permettent d'être utilisé dans les cellules solaires sensibilisées par colorant (DSSC) pour améliorer l'efficacité des mécanismes d'absorption de la lumière et de transfert d'électrons {svg_4}.

Traitement de l'eau

L'hexafluoroacétylacétonate de manganèse(II) est étudié pour son utilisation dans des applications de traitement de l'eau. Sa réactivité avec les polluants organiques peut aider à la dégradation des contaminants, purifiant ainsi les ressources en eau {svg_5}.

Magnétisme moléculaire

Le composé est essentiel à la recherche en magnétisme moléculaire, où il est utilisé pour synthétiser des complexes aux propriétés magnétiques intéressantes. Ces matériaux sont étudiés pour leur utilisation potentielle en informatique quantique et en stockage d'informations {svg_6}.

Science des matériaux

En science des matériaux, le composé est utilisé pour développer de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité thermique élevée ou des caractéristiques électroniques spécifiques. Il est particulièrement utile dans la création de polymères et de composites avancés {svg_7}.

Chimie analytique

L'hexafluoroacétylacétonate de manganèse(II) peut être utilisé comme standard en chimie analytique pour l'étalonnage des instruments et la validation des méthodes analytiques en raison de sa structure et de ses propriétés bien définies {svg_8}.

Mécanisme D'action

Target of Action

Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .

Mode of Action

It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .

Result of Action

Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .

Propriétés

Numéro CAS |

19648-86-3 |

|---|---|

Formule moléculaire |

C10H4F12MnO4 |

Poids moléculaire |

471.05 g/mol |

Nom IUPAC |

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |

InChI |

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |

Clé InChI |

DMABZFSNYKYMMQ-UHFFFAOYSA-N |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

SMILES isomérique |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |

SMILES canonique |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

Origine du produit |

United States |

Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?

A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].

Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?

A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.

Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?

A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.

Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?

A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.